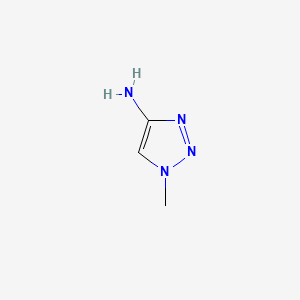

1-Methyl-1H-1,2,3-triazol-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-methyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-7-2-3(4)5-6-7/h2H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCBWIXMCAIFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561416 | |

| Record name | 1-Methyl-1H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67545-00-0 | |

| Record name | 1-Methyl-1H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,3-triazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 1h 1,2,3 Triazol 4 Amine and Its Derivatives

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Cornerstone Method

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a foundational and widely utilized method for the synthesis of 1,2,3-triazoles. acs.orgglenresearch.com This reaction, a prominent example of "click chemistry," is celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance. glenresearch.com The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to yield the 1,4-disubstituted 1,2,3-triazole as the exclusive product. acs.orgacs.orgrsc.org

Regioselective Formation of 1,4-Disubstituted 1,2,3-Triazoles

A key advantage of the CuAAC is its exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. acs.orgrsc.org This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.govrsc.org The high regioselectivity of the CuAAC reaction is a direct consequence of the reaction mechanism, which proceeds through a copper-acetylide intermediate. nih.govrsc.org This directed pathway ensures the specific formation of the 1,4-isomer, making it a highly predictable and reliable synthetic tool. nih.govrsc.org

For instance, the reaction of benzyl (B1604629) azide with phenylacetylene (B144264) in the presence of a copper(I) catalyst quantitatively yields 1-benzyl-4-phenyl-1H-1,2,3-triazole. acs.org This high degree of control is crucial for the synthesis of complex molecules where specific substitution patterns are required.

Mechanistic Insights into CuAAC Reactions

The mechanism of the CuAAC reaction has been the subject of extensive investigation. It is generally accepted that the catalytic cycle begins with the formation of a copper(I)-acetylide complex from the terminal alkyne. nih.govresearchgate.net This step is believed to significantly increase the acidity of the terminal alkyne proton. nih.gov The copper acetylide then reacts with the azide in a stepwise manner. acs.orgnih.gov

Computational studies using Density Functional Theory (DFT) have provided further insights, suggesting that the coordination of the copper to the alkyne changes the reaction mechanism from a one-step process to a polar, stepwise pathway. nih.govrsc.org This involves the formation of a six-membered metallacycle intermediate, followed by cyclization and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. acs.org Some studies propose the involvement of dinuclear copper species as the active catalytic entities, which can further enhance the reaction rate. nih.govrsc.orgacs.org

Ligand Design for Enhanced Catalytic Activity in CuAAC (e.g., TBTA)

To improve the efficiency and stability of the copper(I) catalyst, various ligands have been developed. Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is a prominent example of a ligand that significantly enhances the rate and outcome of CuAAC reactions. baseclick.euwikipedia.orglumiprobe.com TBTA is a tertiary amine featuring three 1,2,3-triazole groups that effectively chelate and stabilize the copper(I) ion, protecting it from oxidation to the less active Cu(II) state and from disproportionation. baseclick.euwikipedia.org

The use of TBTA and similar ligands is particularly crucial in biological applications where the presence of potential copper-chelating molecules could otherwise inhibit the reaction. nih.govrsc.org While TBTA is highly effective, its poor water solubility has led to the development of more water-soluble derivatives to expand the scope of CuAAC in aqueous environments. nih.gov Research has also explored other ligands, such as those based on N-heterocyclic carbenes (NHCs), which can act as internal bases to facilitate the deprotonation of the alkyne. acs.org

Alternative Cycloaddition Reactions and Their Applications

While CuAAC is a dominant method, alternative cycloaddition reactions catalyzed by other transition metals have been developed to access different regioisomers of 1,2,3-triazoles, thereby expanding the synthetic toolbox.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition for 1,5-Isomers

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary approach to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles with high regioselectivity. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.govacs.org This method is particularly valuable as it allows for the synthesis of the alternative regioisomer that is not accessible through the standard copper-catalyzed route. acs.org

The reaction is typically catalyzed by ruthenium(II) complexes, such as [CpRuCl] (Cp = pentamethylcyclopentadienyl). organic-chemistry.orgorganic-chemistry.org The mechanism of RuAAC is distinct from that of CuAAC and is proposed to involve the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. organic-chemistry.orgorganic-chemistry.org Subsequent reductive elimination then furnishes the 1,5-disubstituted triazole product. organic-chemistry.orgorganic-chemistry.org RuAAC is compatible with both terminal and internal alkynes, further broadening its synthetic utility. organic-chemistry.org

| Catalyst System | Substrates | Product Regioisomer | Reference |

| [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] | Primary/secondary azides and terminal/internal alkynes | 1,5-disubstituted or fully substituted 1,2,3-triazoles | organic-chemistry.org |

| [CpRuCl(cod)] | Organic azides and 1-haloalkynes | 5-halo-1,2,3-triazoles | nih.gov |

Nickel-Catalyzed Cycloaddition Reactions

Nickel-catalyzed azide-alkyne cycloaddition (NiAAC) has emerged as another valuable alternative, offering different reactivity and selectivity profiles compared to copper and ruthenium catalysts. rsc.orgbohrium.comnih.gov Nickel catalysts can promote the cycloaddition of both terminal and internal alkynes with azides. rsc.orgrsc.org

Depending on the nature of the alkyne substrate, NiAAC can lead to different regioisomers. For instance, with terminal alkynes, 1,5-disubstituted triazoles are often formed, while with certain internal alkynes like thioalkynes and ynamides, 1,4,5-trisubstituted triazoles with specific functionalities can be obtained. rsc.org Mechanistic studies suggest that the reaction may proceed through a nickellacyclopropene intermediate formed by the oxidative addition of the alkyne to a Ni(0) complex. rsc.org Notably, enantioselective versions of NiAAC have been developed, providing access to chiral triazole building blocks. nih.govnih.gov

| Catalyst System | Substrates | Product | Reference |

| Ni(0)-Xantphos | Unsymmetrical internal alkynes and organic azides | Functionalized 1,2,3-triazoles (regio- and chemoselective) | rsc.org |

| Nickel with chiral ligands | Allylic azides and internal alkynes | 1,4,5-trisubstituted α-chiral triazoles | nih.govnih.gov |

Three-Component Reactions

Three-component reactions (TCRs) represent an efficient strategy for the synthesis of complex molecules like 1,2,3-triazoles from simple precursors in a single step. These reactions enhance atom economy and reduce the need for purification of intermediate products.

One notable metal- and azide-free three-component approach allows for the regioselective construction of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgmdpi.com This method involves the reaction of enaminones, tosylhydrazine, and primary amines, catalyzed solely by molecular iodine (I₂). tandfonline.com The reaction proceeds through a cascade of dual C-N bond formation, N-N bond formation, and an acyl migration-based C-C bond formation. mdpi.comtandfonline.com

Another significant TCR involves a copper-catalyzed reaction between methyl ketones, organic azides, and dimethylformamide (DMF), with DMF serving as a one-carbon donor. organic-chemistry.org This process yields 4-acyl-1,2,3-triazoles through an oxidative C-H/C-H cross-dehydrogenative coupling followed by an oxidative 1,3-dipolar cycloaddition. organic-chemistry.org Furthermore, a one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles can be achieved through a Cu/Pd transmetalation relay catalysis, combining an azide, an alkyne, and an aryl halide with high regioselectivity. organic-chemistry.orgmdpi.com

Table 1: Examples of Three-Component Reactions for 1,2,3-Triazole Synthesis

| Reactants | Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Enaminones, Tosylhydrazine, Primary Amines | I₂ in DMSO | 1,5-Disubstituted-1,2,3-triazoles | Metal- and azide-free; Regioselective | tandfonline.com |

| Methyl Ketones, Organic Azides, DMF | Copper catalyst | 4-Acyl-1,2,3-triazoles | Oxidative C-H/C-H cross-dehydrogenative coupling | organic-chemistry.org |

| Aldehydes, Nitroalkanes, Sodium Azide | Piperidine, Heterogeneous catalysts | Substituted 1,2,3-triazoles | Often performed under microwave irradiation | tandfonline.com |

| Azide, Alkyne, Aryl Halide | Cu/Pd transmetalation relay catalysis | 1,4,5-Trisubstituted-1,2,3-triazoles | High regioselectivity; One-pot reaction | organic-chemistry.orgmdpi.com |

Cyclocondensation Approaches

Cyclocondensation reactions are fundamental in forming the 1,2,3-triazole ring system from acyclic precursors.

Utilizing Hydrazonoyl Derivatives and Carbodiimides

Hydrazonoyl halides are versatile precursors for synthesizing heterocyclic compounds. researchgate.net A classic method involves the cyclocondensation of an amine with an α,α-dichlorotosyl hydrazone in the presence of a base like diisopropylethylamine (DIPEA) to yield N1-substituted-1,2,3-triazoles. nih.gov This approach is notable for not requiring a metal catalyst or an azide source. nih.gov While direct cyclocondensation involving carbodiimides for 1,2,3-triazole synthesis is less common, the underlying principle of using a C-N-N synthon (from the hydrazonoyl derivative) and a C-N synthon can be adapted. The synthesis of 1,2,4-triazoles, for instance, has been developed from N,N-dialkylhydrazones and nitriles, proceeding through an in-situ generated hydrazonoyl chloride intermediate. rsc.org

Base-Catalyzed Condensations

Base-catalyzed condensation reactions are widely employed for the synthesis of the triazole core. A prominent example is the use of a strong base like sodium tert-butoxide (t-BuONa) to promote the reaction between NH-based secondary enaminones and tosyl azide, which proceeds via a Regitz diazo-transfer process. organic-chemistry.org

More recently, cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) has been identified as a uniquely effective system for facilitating the formation of 1,2,3-triazoles from β-carbonyl phosphonates and azides at room temperature. acs.org This reaction is highly regioselective and provides access to 1,4-disubstituted and 1,4,5-trisubstituted triazoles in high yields. acs.org The mechanism is believed to involve a cesium-chelated Z-enolate as an efficient dipolarophile in the [3+2] cyclization with the azide. acs.org

Table 2: Base-Catalyzed Condensation for 1,2,3-Triazole Synthesis

| Reactants | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Secondary Enaminones, Tosyl Azide | t-BuONa | MeCN | N-Substituted-1,2,3-triazoles | organic-chemistry.orgmdpi.com |

| β-Carbonyl Phosphonates, Azides | Cs₂CO₃ | DMSO | 1,4- or 1,4,5-Substituted-1,2,3-triazoles | acs.org |

| α,α-Dichlorotosyl Hydrazone, Primary Amine | DIPEA | Not specified | N1-Substituted-1,2,3-triazoles | nih.gov |

Advanced Synthetic Strategies

Modern synthetic chemistry has introduced advanced techniques to improve the efficiency, selectivity, and environmental footprint of triazole synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving product yields compared to conventional heating methods. nih.govrsc.org This technique has been successfully applied to the synthesis of 1,2,3-triazole derivatives. researchgate.net For example, the copper(I)-catalyzed 1,3-dipolar cycloaddition of alkynes and organic azides (a "click" reaction) can be performed under microwave irradiation to produce 1,2,3-triazoles in higher yields and shorter times than conventional methods. researchgate.net One-pot, three-component syntheses of 1,4-disubstituted 1,2,3-triazoles from benzyl bromides, sodium azide, and substituted alkynes have also been efficiently conducted using microwave assistance, often in the presence of an ionic liquid. tandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazoles

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Cu(I) catalyzed cycloaddition | Conventional | Several hours | Good | researchgate.net |

| Microwave | Minutes | Excellent (e.g., 88-92%) | nih.govresearchgate.net | |

| 1,3,5-Trisubstituted-1,2,4-triazole synthesis | Conventional | >4.0 hours | Moderate | nih.gov |

| Microwave | 1 minute | 85% | nih.gov |

Green Chemistry Techniques in Triazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being applied to the synthesis of 1,2,3-triazoles. rsc.orgconsensus.app

Key green chemistry strategies include:

Use of Green Solvents: Traditional volatile organic solvents are being replaced with more environmentally benign alternatives. Water is an excellent green solvent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, sometimes promoted by visible light, allowing for high yields and catalyst recycling. consensus.app Glycerol has also been used as a sustainable solvent for one-pot, three-component syntheses of 1,2,3-triazoles. consensus.app Deep Eutectic Solvents (DES), such as a combination of copper salt, choline (B1196258) chloride, and gallic acid, can act as both the catalyst and the solvent, facilitating reactions under base-free conditions with high reusability. consensus.app Cyrene™, a biodegradable solvent, has also been successfully used, allowing for product isolation by simple precipitation in water, thus avoiding organic solvent extractions. nih.gov

Sustainable Catalysts: The development of recyclable and non-toxic catalysts is crucial. Copper nanoparticles and novel nanoreactors have been employed for triazole synthesis in water. consensus.app Enzyme-catalyzed reactions, using laccase for example, represent a highly sustainable approach by utilizing the naturally occurring copper in the enzyme instead of external metal catalysts. researchgate.net Metal-free syntheses, such as the iodine-catalyzed three-component reaction or organocatalytic cycloadditions using DBU, further enhance the green credentials of triazole synthesis. tandfonline.com

Table 4: Green Solvents and Catalysts in 1,2,3-Triazole Synthesis

| Green Approach | Example | Key Advantage(s) | Reference |

|---|---|---|---|

| Green Solvents | Water, Glycerol, Cyrene™, Deep Eutectic Solvents (DES) | Environmentally benign, often allows for easy product isolation and catalyst recycling | consensus.appnih.gov |

| Sustainable Catalysts | Copper nanoparticles, Laccase enzyme, I₂ (metal-free) | Recyclable, reduced toxicity, avoids reliance on heavy metals | tandfonline.comconsensus.appresearchgate.net |

| Organocatalysis | DBU-catalyzed azide-ketone cycloaddition | Metal-free, high atom economy, mild reaction conditions | tandfonline.com |

Functionalization during Synthesis (e.g., using azides/alkynes with various substituents)

The most prominent and versatile method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.comnih.govthieme-connect.de This reaction provides a high degree of regioselectivity, exclusively yielding the 1,4-isomer. thieme-connect.de For the synthesis of 1-methyl-1H-1,2,3-triazol-4-amine and its derivatives, this methodology involves the reaction of methyl azide with a suitably functionalized alkyne.

To introduce the 4-amino group, electron-rich internal alkynes such as ynamines or their more stable synthetic equivalents, ynamides, are employed as the alkyne component. nih.gov The cycloaddition of an azide to an ynamine or ynamide directly installs a nitrogen-containing substituent at the 4-position of the resulting triazole. The use of methyl azide as the azide component ensures the presence of the methyl group at the N1 position of the triazole ring. nih.gov

The power of this synthetic strategy lies in the ability to introduce a wide array of functional groups into the final triazole structure by simply varying the substituents on the ynamide precursor. These substituents can be placed on the nitrogen atom of the ynamide or on the carbon atom of the alkyne, which correspond to the exocyclic amino group and the 5-position of the triazole ring, respectively.

For instance, the reaction of methyl azide with an N-aryl ynamide will result in an N-aryl-1-methyl-1H-1,2,3-triazol-4-amine derivative. Similarly, if the ynamide contains a substituent at the carbon atom adjacent to the nitrogen, this group will be incorporated at the 5-position of the triazole ring, leading to a 1-methyl-5-substituted-1H-1,2,3-triazol-4-amine derivative. nih.govacs.org This approach allows for the creation of a diverse library of compounds from readily available starting materials.

The general reaction scheme can be depicted as follows:

Scheme 1: General synthesis of functionalized this compound derivatives via CuAAC reaction between methyl azide and a substituted ynamide.

The reaction is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, or by using a stable copper(I) source. nih.gov The reaction conditions are generally mild and tolerant of a wide range of functional groups, making this a highly efficient and versatile method for the synthesis of these triazole derivatives. mdpi.com

The following table provides illustrative examples of how different substituents on the ynamide precursor can be used to generate a variety of functionalized this compound derivatives.

| Ynamide Substituent (R¹) | Ynamide Substituent (R²) | Resulting Triazole Derivative | Potential Functional Group Introduced |

| Phenyl | H | N-phenyl-1-methyl-1H-1,2,3-triazol-4-amine | Aryl group on the 4-amino substituent |

| 4-Chlorophenyl | H | N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazol-4-amine | Halogenated aryl group on the 4-amino substituent |

| Benzyl | H | N-benzyl-1-methyl-1H-1,2,3-triazol-4-amine | Benzyl group on the 4-amino substituent |

| Tosyl | H | N-tosyl-1-methyl-1H-1,2,3-triazol-4-amine | Sulfonamide group on the 4-amino substituent |

| H | Ethyl | 1-methyl-5-ethyl-1H-1,2,3-triazol-4-amine | Alkyl group at the 5-position |

| H | Phenyl | 1-methyl-5-phenyl-1H-1,2,3-triazol-4-amine | Aryl group at the 5-position |

| Phenyl | Ethyl | N-phenyl-1-methyl-5-ethyl-1H-1,2,3-triazol-4-amine | Aryl group on the 4-amino substituent and alkyl group at the 5-position |

Chemical Transformations and Derivatization of 1 Methyl 1h 1,2,3 Triazol 4 Amine

Amination and Alkylation Reactions at the Triazole Core.chemicalbook.com

The presence of nitrogen atoms in the triazole ring and the exocyclic amino group provides multiple sites for amination and alkylation reactions. The N1 position is already occupied by a methyl group, which directs subsequent reactions to other nitrogen atoms or the amino group.

Alkylation of aminotriazoles can occur on the ring nitrogens or the exocyclic amino group, depending on the reaction conditions and the specific substrate. In the case of 1-Methyl-1H-1,2,3-triazol-4-amine, alkylation can lead to a mixture of products, including substitution at the N2, N3, and the N4-amino positions. The regioselectivity of these reactions is influenced by the nature of the alkylating agent and the solvent used. For instance, alkylation of related 1H-1,2,4-triazoles has shown that the choice of base and solvent can direct the substitution to either the N1 or N4 position. chemicalbook.com

Benzylation, a specific form of alkylation, is a common strategy to introduce a bulky, lipophilic group. The synthesis of the related compound, 1-benzyl-1H-1,2,3-triazol-4-amine, is often achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting a synthetic route to N-substituted triazole amines. Direct benzylation of this compound would likely involve reacting it with a benzyl (B1604629) halide in the presence of a base.

Table 1: Alkylation and Benzylation Reactions

| Reaction Type | Reagents | Potential Products | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | N2-alkyl, N3-alkyl, or N4-amino alkylated derivatives | Product distribution depends on reaction conditions. |

| N-Benzylation | Benzyl bromide, Base (e.g., K₂CO₃) | N-benzylated derivatives | Introduces a benzyl group, modifying steric and electronic properties. |

The primary amino group at the C4 position is readily acetylated to form the corresponding amide derivative. This reaction is typically carried out using acetylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base or in a suitable solvent. The acetylation of the related 5-amino-1H- nih.govnih.govtriazole has been studied extensively, showing that both mono- and di-acetylated products can be formed. acs.org For this compound, the reaction primarily yields N-(1-methyl-1H-1,2,3-triazol-4-yl)acetamide. This transformation is significant as it converts the basic amino group into a neutral amide, altering the molecule's hydrogen bonding capacity and polarity. Studies on similar compounds like methyl 5-amino-1H- nih.govnih.govtriazole-3-carboxylate have shown that the triazole ring's substituents can influence the susceptibility to acetylation. nih.govnih.gov

Oxidative and Reductive Transformations.benchchem.com

The oxidative and reductive chemistry of this compound is not extensively documented in the literature. However, based on the general reactivity of related heterocyclic compounds, potential transformations can be predicted. Oxidation could potentially target the amino group or the triazole ring, possibly leading to the formation of nitro derivatives or ring-cleavage products under harsh conditions. The triazole ring itself is generally stable to mild oxidizing agents. Reductive transformations are less likely to affect the aromatic triazole ring or the N-methyl group under standard catalytic hydrogenation conditions.

Nucleophilic Substitution Reactions.benchchem.com

The 4-amino group of this compound allows the molecule to act as a nucleophile, participating in various substitution reactions. As discussed, its reaction with alkyl halides and acyl chlorides are prime examples of its nucleophilic character. Furthermore, the triazole ring itself, particularly its carbon atoms, can be susceptible to nucleophilic attack, a reactivity pattern noted in related π-deficient triazole systems. chemicalbook.com The electron-withdrawing nature of the adjacent nitrogen atoms can activate the C5 position for nucleophilic substitution, although this is less common for aminotriazoles unless further activated.

Diazotization and Subsequent Transformations.benchchem.com

As a primary heterocyclic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a 1-methyl-1H-1,2,3-triazol-4-diazonium salt. This diazonium intermediate is highly versatile and can be used to introduce a wide array of functional groups onto the triazole ring. acs.org For example, subsequent reactions, analogous to the Sandmeyer or Schiemann reactions, can replace the diazonium group with halogens, cyano, hydroxyl, or fluoro groups. This pathway offers a powerful strategy for the synthesis of diverse 4-substituted-1-methyl-1,2,3-triazoles. Similar diazotization and cyclization strategies have been successfully applied to other amino-azoles, such as aminopyrazoles, to create fused heterocyclic systems like pyrazolotriazinones. conicet.gov.arnih.gov

Table 2: Potential Transformations via Diazotization

| Reagent for Diazonium Salt | Subsequent Reagent | Product (4-Substituent) | Reaction Type |

|---|---|---|---|

| NaNO₂, HCl | CuCl | Chloro (-Cl) | Sandmeyer |

| NaNO₂, HCl | CuBr | Bromo (-Br) | Sandmeyer |

| NaNO₂, HCl | CuCN | Cyano (-CN) | Sandmeyer |

| NaNO₂, H₂SO₄ | H₂O, Δ | Hydroxyl (-OH) | Hydrolysis |

Functionalization for Bioconjugation and Linker Applications.benchchem.com

The 1,2,3-triazole moiety is a well-established and highly stable linker in bioconjugation and medicinal chemistry, often referred to as a bioisostere for amide bonds. nih.gov The this compound scaffold is particularly useful in this context. The 4-amino group serves as a key functional handle for attaching the triazole core to other molecules. It can be readily derivatized to form amides, ureas, thioureas, or sulfonamides, enabling it to be conjugated to proteins, peptides, or other molecular probes. The resulting triazole linker is metabolically stable and can participate in hydrogen bonding, influencing the pharmacokinetic properties of the final conjugate. The use of related triazole structures, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), as ligands to stabilize copper(I) in click chemistry further underscores the importance of this heterocyclic core in bioconjugation applications. strem.com

Synthesis of Fused Heterocyclic Systems Containing the 1,2,3-Triazole Moiety

The chemical architecture of this compound, featuring a primary amino group adjacent to the triazole ring nitrogen, presents a valuable scaffold for the construction of fused heterocyclic systems. This arrangement is particularly amenable to cyclocondensation reactions with 1,3-dielectrophilic reagents, leading to the formation of bicyclic systems where a pyrimidine (B1678525) ring is fused to the triazole core, resulting in Current time information in Bangalore, IN.thieme-connect.denih.govtriazolo[4,5-d]pyrimidines. These fused heterocycles are of significant interest in medicinal chemistry due to their structural analogy to purines, which are fundamental components of nucleic acids.

The synthesis of these fused systems often involves the reaction of the aminotriazole with various bifunctional electrophiles. The reaction typically proceeds through a stepwise addition-cyclization mechanism, where the exocyclic amino group acts as a nucleophile, initiating the ring-forming sequence.

A key strategy for the synthesis of Current time information in Bangalore, IN.thieme-connect.denih.govtriazolo[4,5-d]pyrimidines involves the condensation of this compound with dichloropyrimidine derivatives. For instance, the reaction with 2,4-dichloro-5-substituted pyrimidines can be employed to construct the fused bicyclic core. This approach has been utilized in the synthesis of precursors for pharmacologically active compounds.

Another established method for constructing the pyrimidine ring is the reaction of the aminotriazole with β-ketoesters or their synthetic equivalents. These reactions are often carried out at elevated temperatures, sometimes in the presence of a catalyst, to facilitate the cyclization and dehydration steps. Similarly, the use of ethoxymethylenemalononitrile (B14416) and related reagents provides a direct route to highly functionalized Current time information in Bangalore, IN.thieme-connect.denih.govtriazolo[4,5-d]pyrimidines. In this reaction, the amino group of the triazole displaces the ethoxy group, followed by an intramolecular cyclization onto the nitrile function.

The table below summarizes representative examples of the synthesis of fused heterocyclic systems derived from this compound.

| Starting Material (this compound) | Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| This compound hydrochloride | 2,4-dichloro-5-cyclopropyl-6-methylpyrimidine | N-(2-chloro-5-cyclopropyl-6-methylpyrimidin-4-yl)-1-methyl-1H-1,2,3-triazol-4-amine | Not specified | 29.5 | google.com |

| This compound hydrochloride | tert-butyl 4-(2,4-dichloropyrimidin-5-yl)-2,2-dimethyloxazolidine-3-carboxylate | tert-butyl 4-(2-chloro-4-((1-methyl-1H-1,2,3-triazol-4-yl)amino)pyrimidin-5-yl)-2,2-dimethyloxazolidine-3-carboxylate | Not specified | 51 | google.com |

Spectroscopic and Structural Characterization of 1 Methyl 1h 1,2,3 Triazol 4 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 1-Methyl-1H-1,2,3-triazol-4-amine and its analogs, both ¹H and ¹³C NMR are routinely employed.

Proton NMR spectroscopy of this compound reveals characteristic signals corresponding to the methyl and triazole ring protons. The chemical shifts of these protons are influenced by their electronic environment within the molecule. In a typical ¹H NMR spectrum, the methyl protons (CH₃) attached to the nitrogen atom of the triazole ring exhibit a singlet, as they are not coupled to any adjacent protons. The proton on the tri-azole ring also appears as a singlet. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

For substituted analogs, the ¹H NMR spectra become more complex. For instance, in derivatives with aromatic substituents, the aromatic protons will show characteristic multiplets in the downfield region of the spectrum. The specific splitting patterns and coupling constants (J values) of these signals can provide valuable information about the substitution pattern on the aromatic ring.

Table 1: Representative ¹H NMR Data for this compound and Analogs

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| This compound | DMSO-d₆ | Data not available in search results |

| 1-phenyl-3-(p-tolyl)-1H-1,2,4-triazol-5-amine | DMSO-d₆ | 7.84 (d, J = 8.0 Hz, 2H), 7.62 (dd, J = 8.4, 1.5 Hz, 2H), 7.54 (t, J = 7.9 Hz, 2H), 7.40 (d, J = 7.2 Hz, 1H), 7.25 (d, J = 8.0 Hz, 2H), 6.55 (s, 2H), 2.34 (s, 3H) |

| 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine | DMSO-d₆ | 7.95 – 7.86 (m, 2H), 7.69 – 7.57 (m, 4H), 7.54 (dd, J = 8.6, 7.1 Hz, 2H), 7.46 – 7.35 (m, 1H), 6.62 (s, 2H) |

| 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,4-triazol-5-amine | DMSO-d₆ | 7.63 – 7.59 (m, 2H), 7.56 – 7.49 (m, 3H), 7.47 (d, J = 1.9 Hz, 1H), 7.40 (d, J = 7.4 Hz, 1H), 7.02 (d, J = 8.4 Hz, 1H), 6.52 (s, 2H), 3.80 (d, J = 2.6 Hz, 6H) |

Note: The table includes data for related triazole analogs to illustrate typical chemical shifts.

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the methyl carbon and the two carbons of the triazole ring. The chemical shifts of the triazole ring carbons are particularly informative for distinguishing between different isomers. For example, in 1,4-disubstituted-1H-1,2,3-triazoles, the C(5) signal typically appears at a higher field (around δ 120 ppm), whereas the C(4) signal in 1,5-disubstituted isomers is found further downfield (around δ 133 ppm). This distinction is a reliable method for assigning the regiochemistry of triazole ring formation.

Table 2: Representative ¹³C NMR Data for this compound and Analogs

| Compound | Solvent | Chemical Shift (δ, ppm) |

| This compound | DMSO-d₆ | Data not available in search results |

| 1-phenyl-3-(p-tolyl)-1H-1,2,4-triazol-5-amine | DMSO-d₆ | 158.75, 155.72, 138.72, 137.79, 129.89, 129.57, 129.15, 127.47, 126.04, 123.24, 21.41 |

| 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine | DMSO-d₆ | 157.84, 155.96, 137.62, 132.05, 131.08, 129.93, 128.05, 127.71, 123.40, 122.56 |

| 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,4-triazol-5-amine | DMSO-d₆ | 158.64, 155.67, 149.92, 149.05, 137.79, 129.89, 127.45, 124.59, 123.30, 118.77, 112.08, 109.26, 55.96, 55.81 |

Note: The table includes data for related triazole analogs to illustrate typical chemical shifts.

For more complex analogs of this compound, particularly those with stereocenters or complex substitution patterns, advanced NMR techniques are indispensable. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons. For instance, HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two or three bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.

In cases of dynamic exchange phenomena, such as tautomerism, which is common in triazole systems, computational NMR methods combined with experimental data can help identify the predominant tautomer in solution. The DP4+ formalism, for example, is a statistical method that compares experimental and calculated NMR data to determine the most likely stereochemical structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogs displays characteristic absorption bands corresponding to the vibrations of specific bonds.

Key vibrational modes include:

N-H stretching: The amine group (NH₂) typically shows two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl group) is observed just below 3000 cm⁻¹.

C=N and N=N stretching: The stretching vibrations of the triazole ring (C=N and N=N bonds) typically appear in the 1400-1650 cm⁻¹ region.

C-N stretching: These vibrations are usually found in the 1000-1350 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for Triazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C |

X-ray Crystallography for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction (SCXRD) and Refinement (e.g., SHELXL)

The refinement process in SHELXL allows for the optimization of a structural model to best fit the experimental diffraction data. iucr.orgresearchgate.net This involves adjusting atomic coordinates, displacement parameters, and other crystallographic parameters to minimize the difference between observed and calculated structure factors. omu.edu.tr For complex structures, including those with disorder or twinning, SHELXL provides robust tools and restraints to achieve a chemically reasonable and accurate structural model. iucr.orgomu.edu.tr

Table 1: Representative Crystallographic Data for Triazole Analogs

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | mdpi.com |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | 6.23510(10) | 26.0156(4) | 12.4864(2) | 90 | 93.243(2) | 90 | mdpi.com |

This table presents data for analogous compounds to illustrate the type of information obtained from SCXRD studies. Data for this compound is not explicitly available in the search results.

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

The nitrogen-rich 1,2,3-triazole ring is an excellent participant in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. rsc.orgresearchgate.net This capability is fundamental to the formation of intricate supramolecular architectures in the solid state. rsc.orgresearchgate.net In this compound, the primary amine group (-NH₂) provides two hydrogen bond donors, while the nitrogen atoms of the triazole ring can act as acceptors.

The analysis of crystal structures of related triazole derivatives consistently reveals the dominant role of hydrogen bonding in dictating the crystal packing. mdpi.comnih.govrsc.org Common hydrogen bonding motifs include N-H···N and N-H···O interactions, which can link molecules into one-, two-, or three-dimensional networks. mdpi.comrsc.org For example, in some triazole derivatives, intermolecular O-H···N hydrogen bonds between a carboxylate group and a triazole nitrogen atom lead to the formation of one-dimensional chains. mdpi.com In other cases, N-H···S interactions contribute to the formation of unique supramolecular motifs. nih.gov

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| N-H (amine) | N (triazole) | Intermolecular Hydrogen Bond |

| N-H (amine) | N (amine of another molecule) | Intermolecular Hydrogen Bond |

| C-H (methyl) | N (triazole) | Weak Hydrogen Bond |

| C-H (triazole) | N (triazole) | Weak Hydrogen Bond |

This table is a hypothetical representation of potential interactions based on the functional groups present in the molecule and findings from related structures.

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state, which describes the spatial arrangement of its atoms, is determined by a combination of intramolecular and intermolecular forces. researchgate.net For this compound, the primary conformational flexibility would involve the orientation of the methyl and amine groups relative to the triazole ring.

While the triazole ring itself is generally planar, the substituents can exhibit some rotational freedom. mdpi.com However, in the crystalline state, the molecule typically adopts a single, low-energy conformation that allows for optimal packing and maximizes favorable intermolecular interactions. rsc.org Torsion angles, which describe the rotation around single bonds, are key parameters derived from SCXRD data that define the molecular conformation. Studies on substituted triazoles have shown a range of torsion angles, indicating the adaptability of the triazole scaffold to different crystalline environments. mdpi.commdpi.com For instance, the twist angle between the triazole ring and an adjacent phenyl ring can vary significantly depending on the substitution pattern. mdpi.com

Theoretical calculations can complement experimental data by exploring the potential energy surface of the molecule and identifying various stable conformers. researchgate.net These computational studies have shown that even for relatively simple triazole derivatives, multiple conformers with small energy differences can exist, potentially leading to conformational polymorphism. researchgate.net

Elemental Analysis (Microanalysis)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial verification of the compound's purity and identity.

For this compound, the molecular formula is C₃H₆N₄. nih.gov The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and nitrogen. Experimental values obtained from microanalysis should closely match these theoretical percentages to confirm the successful synthesis and purification of the compound.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 3 | 36.03 | 36.72 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 6.16 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 57.12 |

| Total | 98.118 | 100.00 |

The atomic weights used are approximate values. The molecular weight of this compound is 98.11 g/mol . nih.gov

In practice, elemental analysis results are typically reported as "Anal. Calcd. for C₃H₆N₄: C, 36.72; H, 6.16; N, 57.11. Found: C, ...; H, ...; N, ...". ufv.br The "Found" values are the experimental results and a close agreement between the calculated and found values provides strong evidence for the compound's identity.

Computational Chemistry Studies on 1 Methyl 1h 1,2,3 Triazol 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. thieme-connect.de For 1-methyl-1H-1,2,3-triazol-4-amine, DFT calculations, often employing functionals like B3LYP, are instrumental in predicting its geometry and a host of other properties as detailed below. thieme-connect.de

Prediction of Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the triazole ring, while the LUMO is likely distributed over the triazole ring. The energy gap would provide insights into the molecule's kinetic stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies (Note: The following data is illustrative and based on general principles of analogous compounds, as specific published data for this compound is not available.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | 0.5 to 1.5 |

| HOMO-LUMO Gap | 6.0 to 7.0 |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the most negative potential (typically colored red or yellow) is expected to be located around the nitrogen atoms of the triazole ring and the nitrogen of the amino group, indicating these are the most likely sites for protonation and interaction with electrophiles. The regions of positive potential (blue) are anticipated to be around the hydrogen atoms.

Mulliken Charge Analysis

For this compound, the nitrogen atoms of the triazole ring and the amino group are predicted to carry negative Mulliken charges due to their high electronegativity. Conversely, the carbon and hydrogen atoms are expected to have positive charges. The specific values would depend on the basis set and computational method used.

Table 2: Predicted Mulliken Charges (Note: The following data is illustrative and based on general principles of analogous compounds, as specific published data for this compound is not available.)

| Atom | Predicted Mulliken Charge (a.u.) |

| N (in NH2) | -0.8 to -0.9 |

| C4 (of triazole) | +0.2 to +0.3 |

| N1 (of triazole) | -0.3 to -0.4 |

| N2 (of triazole) | -0.2 to -0.3 |

| N3 (of triazole) | -0.3 to -0.4 |

| C5 (of triazole) | +0.1 to +0.2 |

| C (of methyl) | -0.1 to -0.2 |

Calculation of Vibrational Frequencies (IR Spectra)

Theoretical calculation of vibrational frequencies can predict the infrared (IR) spectrum of a molecule. By comparing the calculated spectrum with experimental data, the molecular structure can be confirmed, and the vibrational modes can be assigned to specific bonds and functional groups.

For this compound, characteristic vibrational frequencies would include the N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the methyl group and the triazole ring, and various stretching and bending modes of the triazole ring itself.

Table 3: Predicted and Experimental Vibrational Frequencies (Note: The following data is illustrative and based on general principles of analogous compounds, as specific published data for this compound is not available.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| C-H Stretch (Aromatic) | ~3100 |

| C-H Stretch (Aliphatic) | ~2950 |

| C=N/N=N Ring Stretch | 1400-1600 |

| C-N Stretch | 1200-1300 |

Theoretical NMR Chemical Shift Calculations (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate the nuclear magnetic resonance (NMR) chemical shifts of molecules. These theoretical calculations can aid in the interpretation of experimental NMR spectra and help in the structural elucidation of complex molecules.

For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts. The proton of the triazole ring, the protons of the amino group, and the protons of the methyl group would each have distinct predicted chemical shifts. Similarly, the carbon atoms of the triazole ring and the methyl group would have characteristic ¹³C chemical shifts.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO) (Note: The following data is illustrative and based on general principles of analogous compounds, as specific published data for this compound is not available.)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (CH on triazole) | 7.5 - 8.0 |

| ¹H (NH₂) | 5.0 - 6.0 |

| ¹H (CH₃) | 3.7 - 4.0 |

| ¹³C (C4 of triazole) | 145 - 150 |

| ¹³C (C5 of triazole) | 125 - 130 |

| ¹³C (CH₃) | 35 - 40 |

Thermodynamic Property Calculations (e.g., Heat Capacity, Entropy)

Quantum chemical calculations can also be used to predict the thermodynamic properties of a molecule, such as its heat capacity (Cₚ), entropy (S), and enthalpy (H). These properties are typically calculated based on the vibrational frequencies and other molecular parameters obtained from DFT calculations. Such data is valuable for understanding the stability of the molecule under different conditions and for predicting the thermodynamics of reactions in which it participates. For instance, the standard enthalpy of formation for related triazole compounds has been determined through a combination of experimental and computational methods.

Table 5: Predicted Thermodynamic Properties at 298.15 K (Note: The following data is illustrative and based on general principles of analogous compounds, as specific published data for this compound is not available.)

| Property | Predicted Value |

| Heat Capacity (Cₚ) | 120-140 J/mol·K |

| Entropy (S) | 300-320 J/mol·K |

| Enthalpy of Formation (ΔfH°) | 150-200 kJ/mol |

Tautomeric Equilibria and Stability Studies

Tautomerism is a critical consideration in the study of heterocyclic compounds like triazoles. For this compound, different tautomeric forms can exist, and their relative stabilities can be evaluated using computational methods. These studies typically involve quantum mechanical calculations to determine the energies of the different tautomers, providing insights into which forms are most likely to be present under various conditions.

While specific tautomeric equilibrium studies for this compound are not extensively detailed in the provided results, the principles can be inferred from studies on related triazole structures. For instance, research on 1,2,3-triazole and 1,2,4-triazole (B32235) has shown that the position of the hydrogen atom can significantly impact the molecule's stability and electronic properties. researchgate.netacs.orgscribd.com Computational studies on these parent compounds have established the relative energies of their tautomers in both the gas phase and in aqueous solution. acs.orgscribd.com For 1,2,3-triazole, the 2H-tautomer is generally favored in aqueous solution over the 1H-tautomer. scribd.com In the case of 1,2,4-triazole, an equilibrium exists between the 1H- and 4H-forms. researchgate.net

These findings suggest that for this compound, the primary tautomeric considerations would involve the amino group. The equilibrium between the amino and imino forms can be computationally assessed to predict the predominant tautomer. Such calculations would involve optimizing the geometry of each tautomer and calculating their single-point energies to determine the most stable form.

| Tautomer of Interest | Computational Method | Key Finding |

| 1H- vs. 2H-1,2,3-triazole | Ab initio quantum mechanics and free energy perturbation | 2H tautomer is favored in aqueous solution. scribd.com |

| 1H- vs. 4H-1,2,4-triazole | Not specified | Equilibrium exists between the two forms. researchgate.net |

Solvent Effects on Molecular Energetics

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational studies on the effect of solvents on this compound's molecular energetics are crucial for understanding its behavior in different chemical environments. These studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), or explicit solvent models in molecular dynamics simulations.

Research on similar triazole derivatives has demonstrated the importance of solvent effects. For example, a study on 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate showed that the total energy of the compound decreases as the polarity of the solvent increases. tandfonline.com This indicates a greater stabilization of the molecule in polar environments. The study of hemiaminal formation from 4-amino-3,5-dimethyl-1,2,4-triazole also highlighted the role of solvent polarity, with apolar aprotic solvents favoring hemiaminal formation and polar solvents shifting the equilibrium towards the Schiff base. mdpi.com

For this compound, computational analysis of solvent effects would involve calculating properties like total energy and dipole moment in various solvents. This data helps to predict how the molecule will behave in different reaction media and biological systems.

| Compound Studied | Computational Method | Solvent Effect Finding |

| 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate | B3LYP/6-31G(d) with Onsager model | Total energy decreases with increasing solvent polarity. tandfonline.com |

| 4-amino-3,5-dimethyl-1,2,4-triazole | 1H-NMR spectroscopy | Hemiaminal yield increases with solvent hydrophobicity. mdpi.com |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a vital component of modern drug discovery and development, providing early insights into the pharmacokinetic and toxicological properties of a compound. For this compound, various computational tools and models can be used to predict its ADMET profile. These predictions are based on the molecule's structural features and physicochemical properties.

ADMET studies on various triazole derivatives have been reported, offering a framework for what could be expected for this compound. For instance, in silico ADME analyses have been performed on stilbene-linked 1,2,3-triazoles to evaluate their drug-likeness properties. nih.govresearchgate.net Similarly, ADMET predictions for a series of 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)-1,2,4-triazole halides were conducted to assess their pharmacological potential. zsmu.edu.ua Furthermore, ADMET predictions for N-aryl-5-phenyl-4H-1,2,4-triazol-3-amines suggested that most of the synthesized compounds displayed drug-like properties with minimal predicted adverse effects and toxicity. researchgate.net

For this compound, a typical in silico ADMET analysis would involve calculating parameters such as solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Toxicity predictions would assess potential for carcinogenicity, mutagenicity, and other adverse effects. nih.gov

| Compound Class | ADMET Prediction Focus | General Finding |

| Stilbene-linked 1,2,3-triazoles | Drug-likeness properties | Evaluated for cytotoxic activity. nih.govresearchgate.net |

| 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)-1,2,4-triazole halides | Pharmacological potential | Identified potential antifungal agents. zsmu.edu.ua |

| N-aryl-5-phenyl-4H-1,2,4-triazol-3-amines | Drug-like properties and toxicity | Most compounds showed favorable profiles. researchgate.net |

Bridging Computational and Experimental Data: Validation and Reconciliation

A cornerstone of computational chemistry is the validation of theoretical predictions against experimental data. This process of bridging computational and experimental findings is essential for refining computational models and ensuring their accuracy and predictive power. For this compound, this would involve comparing calculated properties with those determined through laboratory experiments.

Studies on related triazole compounds provide excellent examples of this validation process. For 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate, calculated molecular geometries, vibrational frequencies, and NMR chemical shifts showed good agreement with experimental X-ray diffraction, IR, and NMR data. tandfonline.com Similarly, for 1,4-disubstituted-1,2,3-triazole derivatives, DFT calculations of NMR spectra were compared with experimental results, with discrepancies attributed to solvent effects. researchgate.net

In the context of this compound, computational predictions of properties such as bond lengths, bond angles, vibrational frequencies, and NMR chemical shifts could be compared with experimental data obtained from techniques like X-ray crystallography, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Any discrepancies between the computational and experimental data can lead to a deeper understanding of the molecule's behavior and the refinement of the computational methods used.

| Compound Studied | Computational Method | Experimental Validation |

| 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate | B3LYP/6-31G(d) | Good agreement with X-ray, IR, and NMR data. tandfonline.com |

| 1,4-disubstituted-1,2,3-triazole derivatives | DFT/CPCM | Comparison of calculated and experimental NMR spectra. researchgate.net |

Biological and Pharmacological Research of 1 Methyl 1h 1,2,3 Triazol 4 Amine Derivatives

General Mechanisms of Biological Interaction

The biological effects of 1,2,3-triazole derivatives are rooted in their ability to interact with a variety of biomolecules. Their structural and electronic properties allow them to function as bioisosteres, mimicking other functional groups and enabling binding to biological targets. mdpi.com

Derivatives of the triazole core have been shown to interact with a diverse array of molecular targets, a key factor in their broad pharmacological profile. They are known to inhibit numerous enzymes critical to cell function and disease progression.

Notable enzyme targets include:

Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) is a prominent RTK target. reactionbiology.comsemanticscholar.org Overexpression of EGFR is common in many cancers, and its inhibition can halt tumor cell proliferation. semanticscholar.orgbohrium.comresearchgate.net

DNA Repair Enzymes: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the repair of single-strand DNA breaks. nih.gov Triazole-based inhibitors have been developed to target this enzyme, proving effective in cancers with deficiencies in other DNA repair pathways. nih.govnih.gov

Structural Proteins: Tubulin, the protein subunit of microtubules, is a well-established target for cancer chemotherapy. nih.gov Triazole derivatives have been designed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govmdpi.com

Other Enzymes: Research has also identified triazole derivatives as inhibitors of other enzymes such as thymidylate synthase, cyclooxygenase-2 (COX-2), and carbonic anhydrase-II, highlighting their versatility. nih.govminia.edu.egfrontiersin.org

The binding of 1,2,3-triazole derivatives to their molecular targets is governed by various non-covalent interactions. nih.gov The triazole ring itself possesses distinct physicochemical properties that facilitate these interactions. The high dipole moment of the triazole ring enables it to participate in strong dipole-dipole interactions within the binding pockets of enzymes or receptors. nih.govresearchgate.net

The 1,2,3-triazole ring is an aromatic heterocycle, which confers significant chemical stability. nih.gov This scaffold is generally resistant to metabolic degradation, as well as acidic and basic hydrolysis. nih.gov This inherent stability is a highly desirable feature in drug design, as it helps ensure that the compound remains intact long enough to reach its biological target and exert its therapeutic effect. The metabolic stability of the triazole core is one reason for its frequent use as a building block in the development of new drugs.

Anticancer Activity Studies

A substantial body of research has been dedicated to evaluating 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives for their potential as anticancer agents. biointerfaceresearch.com These studies have demonstrated that these compounds can effectively inhibit the growth of various cancer cells and have elucidated the specific molecular mechanisms underlying their activity.

Numerous studies have shown that triazole derivatives exhibit potent cytotoxic activity against a wide range of human cancer cell lines. For example, a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds showed potent activity against lung cancer cell lines (A549, NCI-H460, and NCI-H23), with some derivatives demonstrating significantly lower IC₅₀ values than the standard chemotherapeutic agent 5-fluorouracil. nih.gov Similarly, novel 1,2,3-triazole-amino acid conjugates displayed significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines at low micromolar concentrations. mdpi.com

Beyond simply halting cell growth, many triazole derivatives induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. nih.gov For instance, the compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was found to induce apoptosis in lung cancer cells by upregulating pro-apoptotic proteins such as BAX and activating caspase 3 and PARP. nih.gov Other studies have confirmed that triazole derivatives can trigger apoptosis through various pathways, including the mitochondrial pathway, often involving the activation of caspases. nih.govbiointerfaceresearch.com

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 (Lung) | 1.09 | nih.gov |

| BCTA | NCI-H460 (Lung) | 2.01 | nih.gov |

| BCTA | NCI-H23 (Lung) | 3.28 | nih.gov |

| Phosphonate 1,2,3-triazole derivative (Compound 8) | HT-1080 (Fibrosarcoma) | 15.13 | biointerfaceresearch.com |

| Compound 8 | MDA-MB-231 (Breast) | 16.32 | biointerfaceresearch.com |

| Compound 8 | MCF-7 (Breast) | 18.06 | biointerfaceresearch.com |

| Compound 8 | A-549 (Lung) | 21.25 | biointerfaceresearch.com |

| Thymol-1,3,4-oxadiazole-1,2,3-triazole derivative (Compound 9) | MCF-7 (Breast) | 1.1 | nih.gov |

| Compound 9 | HepG2 (Liver) | 1.4 | nih.gov |

| Compound 9 | HCT-116 (Colon) | 2.6 | nih.gov |

The anticancer effects of triazole derivatives are often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a proven anticancer strategy. nih.gov Many triazole derivatives have been developed as tubulin polymerization inhibitors, often designed as analogs of combretastatin A-4 (CA-4), a natural product that binds to the colchicine site on tubulin. nih.govnih.gov These compounds prevent the assembly of α and β tubulin heterodimers into microtubules, which induces cell cycle arrest in the G2/M phase and subsequently leads to apoptosis. nih.govnih.gov For example, an oxime-based indole/1,2,4-triazole hybrid (compound 7i) was found to be a more potent inhibitor of tubulin polymerization (IC₅₀ = 3.03 µM) than CA-4 (IC₅₀ = 8.33 µM). mdpi.comresearchgate.net

PARP-1 Biosynthesis Inhibition: PARP-1 is an enzyme that facilitates DNA repair. nih.gov Inhibiting PARP-1 in cancer cells that already have a compromised ability to repair DNA (such as those with BRCA1/2 mutations) can lead to a phenomenon known as "synthetic lethality," resulting in cell death. nih.gov Novel erythrina derivatives bearing a 1,2,3-triazole moiety have been synthesized as PARP-1 inhibitors. nih.gov One such compound (10b) was found to effectively inhibit the biosynthesis of PAR and was more potent than the clinical PARP inhibitor rucaparib. nih.gov This inhibition led to the induction of apoptosis in A549 lung cancer cells. nih.gov

EGFR Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling pathways promoting cell growth and proliferation. reactionbiology.com Its overexpression is a hallmark of many cancers. semanticscholar.org Researchers have successfully designed and synthesized 1,2,3-triazole hybrids that act as potent EGFR inhibitors. bohrium.comresearchgate.net A series of 1,3,4-oxadiazole (B1194373), thio-methyl, and 1,2,3-triazole hybrids yielded a compound (Compound 19) with significant EGFR suppression activity (IC₅₀ = 0.313 µM). bohrium.comresearchgate.net This inhibition halted the cell cycle of HePG-2 liver cancer cells at the G0/G1 phase and triggered apoptosis. bohrium.comresearchgate.net

| Compound Class/Example | Target | IC₅₀ Value | Source |

|---|---|---|---|

| Indole/1,2,4-triazole hybrid (Compound 7i) | Tubulin Polymerization | 3.03 ± 0.11 µM | mdpi.comresearchgate.net |

| Combretastatin A-4 (Reference) | Tubulin Polymerization | 8.33 ± 0.29 µM | mdpi.comresearchgate.net |

| 1,3,4-Oxadiazole-1,2,3-triazole hybrid (Compound 19) | EGFR Tyrosine Kinase | 0.313 µM | bohrium.comresearchgate.net |

| Indolyl-1,2,4-triazole hybrid (VI) | PARP-1 | 0.33 µM | acs.org |

| 1,2,4-Triazole-based derivative (V) | EGFR | 1.5 µM | acs.org |

Activity against Various Cancer Cell Lines (e.g., MCF-7, A549, Hep G2)

Derivatives of the 1,2,3-triazole scaffold have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. Research has particularly focused on their efficacy against breast cancer (MCF-7), lung carcinoma (A549), and liver cancer (Hep G2) cell lines.

A study reporting the synthesis of novel 1,2,4-triazole derivatives found that these compounds exhibited varying degrees of anticancer activity. nih.gov Generally, the most significant effects were observed against MCF-7 and HeLa (cervical cancer) cell lines, with less pronounced activity against the A549 lung cancer cell line. nih.gov For instance, one of the butane-1,4-dione derivatives, compound 10a , displayed promising activity with IC₅₀ values of 6.43 µM against MCF-7 and 21.1 µM against A549 cells. nih.gov

Another investigation into new 1,2,3-triazole-amino acid conjugates revealed significant antiproliferative activity. These compounds, containing a diaryl ether moiety, were effective against both MCF-7 and HepG2 cancer cell lines at concentrations below 10 µM, inhibiting cell proliferation by over 30%. mdpi.com Specifically, compound 6 showed similar IC₅₀ values for both cell lines, whereas compound 7 was more selective towards HepG2. mdpi.com

Furthermore, a series of 1,2,4-triazole derivatives incorporating a mefenamic acid moiety were evaluated for their cytotoxicity. The results indicated that all six tested compounds exhibited activity against both A549 and Hep G2 cell lines. pensoft.net Compound HB5 was particularly effective against Hep G2 cells, displaying the lowest IC₅₀ and high selectivity against cancer cells over normal cells. pensoft.net This compound was found to induce apoptosis and arrest the cell cycle in the S and G2/M phases through the inhibition of EGFR tyrosine kinase activity. pensoft.net

Similarly, Schiff bases derived from 3-amino-1H-1,2,4-triazole have shown effective anticancer activity against HEPG2, HCT-116, and MCF-7 cell lines. ekb.eg Two specific Schiff bases, TB-NO2 and TB-OCH3 , were noted for their potent effects. ekb.eg Further analysis of these two compounds on MCF-7 cells confirmed their ability to induce apoptosis, as indicated by the Bax/Bcl-2 ratio, and regulate cell growth by reducing the expression of CTGF and PDGF genes. ekb.eg

| Compound Series | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| 1,2,4-Triazole derivatives (butane-1,4-diones) | MCF-7, A549 | Compound 10a showed IC₅₀ of 6.43 µM (MCF-7) and 21.1 µM (A549). | nih.gov |

| 1,2,3-Triazole-amino acid conjugates | MCF-7, HepG2 | Inhibited proliferation by >30% at <10 µM. Compound 7 was more selective for HepG2. | mdpi.com |

| 1,2,4-Triazole-mefenamic acid derivatives | A549, Hep G2 | Compound HB5 was most potent against Hep G2, inducing apoptosis via EGFR inhibition. | pensoft.net |

| 1,2,4-Triazole Schiff bases | MCF-7, HEPG2, HCT-116 | TB-NO2 and TB-OCH3 showed effective anticancer activity and induced apoptosis in MCF-7 cells. | ekb.eg |

Antiangiogenic Activity

The process of angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Targeting this process is a key strategy in cancer therapy. Derivatives of 1,2,3-triazole have been investigated for their potential to inhibit angiogenesis.

One study described derivatives of (1,2,3-triazol-4-yl)benzenamines as potent and ATP-competitive inhibitors of vascular endothelial growth factor receptors I and II (VEGFR-1/2). researchgate.net VEGFRs are key mediators of angiogenesis. A number of the synthesized compounds exhibited inhibitory activity against VEGFR-1 and VEGFR-2 that was comparable to the established inhibitor, Vatalanib, in both enzymatic and cellular assays. researchgate.net This indicates a direct antiangiogenic potential by blocking the signaling pathways that trigger the growth of new blood vessels to supply tumors.

Antimicrobial and Antifungal Efficacy

The 1,2,4-triazole moiety is a well-established pharmacophore in the design of antimicrobial and antifungal agents. ujmm.org.uanih.gov This structural motif is present in several clinically used antifungal drugs, including fluconazole and itraconazole. ujmm.org.uanih.gov The biological activity of these compounds is often attributed to their ability to interact with biological receptors through hydrogen bonding, their dipole character, and rigidity. ujmm.org.ua

Derivatives of 1,2,4-triazole have demonstrated a wide range of activity against various bacterial and fungal strains. researchgate.netacs.org In one study, newly synthesized 1H-1,2,4-triazolyl derivatives showed antibacterial activity with Minimum Inhibitory Concentrations (MICs) lower than the standard drugs ampicillin and chloramphenicol against several bacterial strains. nih.gov The most sensitive bacterium was noted to be P. fluorescens. nih.gov

Another series of Schiff bases derived from 4-amino-5-sulfanyl-4H-1,2,4-triazole were evaluated for their antimicrobial properties. researchgate.net Similarly, Mannich bases of 1,2,4-triazoles have also been synthesized and evaluated, with some compounds showing significant antimicrobial activity. mdpi.com For instance, Schiff bases 2a and 2b showed good activity against Gram-positive bacteria and excellent activity against fungal strains with MIC values as low as 4–8 μg/mL. mdpi.com Mannich bases incorporating piperazine moieties demonstrated excellent antibacterial activity at MICs of 4–16 μg/mL. mdpi.com

| Compound Series | Microorganism Type | Activity (MIC) | Reference |

|---|---|---|---|

| 1H-1,2,4-Triazolyl derivatives | Bacteria (e.g., P. fluorescens) | Lower than ampicillin and chloramphenicol | nih.gov |

| 1,2,4-Triazole Schiff bases (2a , 2b ) | Gram-positive bacteria | 16–31.25 μg/mL | mdpi.com |

| 1,2,4-Triazole Schiff bases (2a , 2b ) | Fungi | 4–8 μg/mL | mdpi.com |

| 1,2,4-Triazole Mannich bases (piperazine-containing) | Bacteria | 4–16 μg/mL | mdpi.com |

The 1,2,3-triazole scaffold has gained significant attention in the development of new antifungal agents, largely due to the increasing prevalence of antifungal resistance. nih.gov The ease of synthesis through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has facilitated the creation of large libraries of these compounds for screening. nih.goveurekaselect.com

Research has shown that the antifungal activity of 1,2,4-triazolyl derivatives can be significantly better than their antibacterial activity. nih.gov In one study, all tested compounds were found to be 6 to 45 times more potent than the reference antifungal drugs ketoconazole and bifonazole. nih.gov Molecular docking studies suggest that the mechanism of antifungal action may involve the inhibition of the fungal enzyme CYP51 (14α-demethylase), a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov

Furthermore, the synthesis of benzimidazole-1,2,4-triazole derivatives has yielded compounds with significant antifungal potential, particularly against Candida glabrata. acs.org Three compounds from this series exhibited higher antifungal activity (MIC of 0.97 μg/mL) than the commonly used antifungal agents voriconazole and fluconazole. acs.org These findings underscore the potential of triazole derivatives as a continuing source of new and effective antifungal drug candidates. nih.govnih.gov

Antiparasitic Activity

Beyond their anticancer and antimicrobial properties, derivatives of the triazole nucleus have been investigated for their efficacy against various parasites.

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue, particularly in Latin America. nih.gov The search for new, more effective, and less toxic treatments is a priority. Nitro-1H-1,2,4-triazole-based compounds have emerged as a promising class of antichagasic agents. nih.gov

A series of 3-nitro-1H-1,2,4-triazole-based amines demonstrated significant activity against T. cruzi amastigotes (the intracellular replicative form of the parasite) in infected cells, with no toxicity to the host cells. nih.gov The IC₅₀ values for these compounds ranged from the low nanomolar to less than 4 μM, with selectivity indices reaching as high as 2682. nih.gov Notably, many of these compounds were significantly more potent than the reference drug, benznidazole. nih.govnih.gov

Further studies on 3-nitrotriazole derivatives confirmed their potent activity against T. cruzi. mdpi.com One compound, 1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol (8 ), was identified as being four times more potent and twice as selective as benznidazole, with an IC₅₀ of 0.39 µM and a selectivity index of 3077. mdpi.com This compound was also found to be non-mutagenic and showed low potential for liver toxicity. mdpi.com The mechanism of action for these nitroaromatic compounds is believed to involve activation by parasitic nitroreductase enzymes. mdpi.com

Additionally, 1,2,3-triazole-selenide hybrids and 1-(4-diphenyl)-1H-1,2,3-triazole derivatives have also shown anti-T. cruzi activity comparable to or exceeding that of benznidazole. mdpi.com These findings highlight the versatility of the triazole scaffold in the development of novel antiparasitic agents.

| Compound Series | Target | Activity | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 3-Nitro-1H-1,2,4-triazole-based amines | T. cruzi amastigotes | IC₅₀: 40 nM - 1.97 µM | 44 - 1320 | nih.gov |

| 3-Nitrotriazole derivative (8 ) | T. cruzi | IC₅₀: 0.39 µM | 3077 | mdpi.com |

| 1-(4-diphenyl)-1H-1,2,3-triazole derivatives | T. cruzi trypomastigotes | IC₅₀: 0.21 µM (compound 1d ) | >2380 | mdpi.com |

Antimalarial Activity (e.g., against Plasmodium falciparum)

Derivatives of 1,2,3-triazole have been investigated for their potential as antimalarial agents. One area of research has focused on hybrids of 1,2,3-triazole with other pharmacologically active scaffolds. For instance, 1,2,3-triazole-2-amino-1,4-naphthoquinone derivatives have been synthesized and evaluated for their in vitro antimalarial activity against the chloroquine-resistant W2 strain of Plasmodium falciparum. nih.gov While these studies indicate the potential of the broader 1,2,3-triazole class, specific research on the antimalarial properties of derivatives of 1-Methyl-1H-1,2,3-triazol-4-amine is not extensively documented in the currently available literature. Further investigation is required to determine the specific efficacy of this particular scaffold against Plasmodium falciparum.

Enzyme Inhibition Studies

Catalase Inhibition

Alpha-Glucosidase Inhibition for Type II Diabetes Mellitus